Methanetriol

computational chemistry thermodynamics reaction energetics

Methanetriol, also known as orthoformic acid, is the simplest orthocarboxylic acid with the molecular formula HC(OH)₃, characterized by a central carbon atom bonded to one hydrogen and three hydroxyl groups. It has a molecular weight of 64.040 g·mol⁻¹, predicted density of 1.7 ± 0.1 g/cm³, predicted boiling point of 56.9 ± 20.0 °C at 760 mmHg, and a vapor pressure of 175.6 ± 0.2 mmHg at 25°C.

Molecular Formula CH4O3
Molecular Weight 64.041 g/mol
CAS No. 463-78-5
Cat. No. B8790229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanetriol
CAS463-78-5
Molecular FormulaCH4O3
Molecular Weight64.041 g/mol
Structural Identifiers
SMILESC(O)(O)O
InChIInChI=1S/CH4O3/c2-1(3)4/h1-4H
InChIKeyRLAHWVDQYNDAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanetriol (CAS 463-78-5): Scientific Identity and Core Physical Properties for Research Procurement


Methanetriol, also known as orthoformic acid, is the simplest orthocarboxylic acid with the molecular formula HC(OH)₃, characterized by a central carbon atom bonded to one hydrogen and three hydroxyl groups [1]. It has a molecular weight of 64.040 g·mol⁻¹, predicted density of 1.7 ± 0.1 g/cm³, predicted boiling point of 56.9 ± 20.0 °C at 760 mmHg, and a vapor pressure of 175.6 ± 0.2 mmHg at 25°C . Historically considered a hypothetical compound due to its predicted instantaneous decomposition into formic acid and water under standard terrestrial conditions, methanetriol was first successfully synthesized and detected in 2024 in low-temperature mixed ices subjected to energetic irradiation [2][3].

Why Methanetriol Cannot Be Substituted by Generic Ortho Esters or Related Hydroxymethanes in Fundamental Research


Methanetriol occupies a structurally unique position within the hydroxymethane series (methanol → methanediol → methanetriol → methanetetrol) that directly impacts bond length trends and stereoelectronic behavior—properties fundamentally distinct from both its commercially available orthoformate ester derivatives and its lower hydroxylated analog methanediol [1][2]. Unlike orthoformates (e.g., trimethyl orthoformate), which are stable, isolable liquids widely used in organic synthesis, the parent orthoformic acid exists only transiently under specific low-temperature, catalyst-free, or high-vacuum conditions [3]. This fundamental instability precludes simple interchange and necessitates specialized handling protocols for any research application involving the free acid rather than its ester derivatives.

Quantitative Differentiation of Methanetriol: Comparative Stability, Structural, and Detection Evidence


Thermodynamic Instability Quantified: Methanetriol vs. Formic Acid + Water Free Energy Difference

At the CCSD(T)/Def2-TZVPP level of theory, methanetriol is 14.49 kcal/mol higher in Gibbs free energy (ΔG₂₉₈) than its decomposition products—formic acid and water [1]. This exoergonic free energy difference quantifies the thermodynamic driving force for spontaneous dehydration under ambient conditions, establishing methanetriol as a metastable species whose detection requires kinetic trapping in low-temperature or catalyst-free environments. For comparison, the analogous methanediol (formaldehyde hydrate) decomposition is similarly exoergonic but exhibits a substantially higher intramolecular dehydration barrier (see Evidence Item 3), explaining why methanediol was detected earlier in the gas phase.

computational chemistry thermodynamics reaction energetics physical organic chemistry

Acid-Catalyzed Dehydration Barrier Comparison: Methanetriol (0.4 kJ·mol⁻¹) vs. Methanediol (63.3 kJ·mol⁻¹)

MINDO/3 quantum-chemical calculations reveal a striking disparity in acid-catalyzed dehydration barriers: protonated methanetriol undergoes practically spontaneous dehydration with a barrier of only 0.4 kJ·mol⁻¹, whereas protonated methanediol requires 63.3 kJ·mol⁻¹ to eliminate water [1]. This >150-fold difference in barrier height explains why methanetriol remained undetected for decades while methanediol was observed earlier—the presence of any acidic catalyst renders methanetriol instantaneously unstable, necessitating rigorously catalyst-free experimental conditions.

reaction kinetics acid catalysis dehydration mechanism quantum chemistry

Intramolecular Dehydration Barrier: Methanetriol (193.3 kJ·mol⁻¹) vs. Methanediol (257.4 kJ·mol⁻¹)

In the absence of acid catalysis, intramolecular dehydration of methanetriol proceeds via a barrier of 193.3 kJ·mol⁻¹, compared to 257.4 kJ·mol⁻¹ for methanediol [1]. The lower barrier for methanetriol indicates that even under catalyst-free conditions, it is inherently less kinetically stable than methanediol toward unimolecular water elimination. Notably, this barrier is sufficient to confer detectable gas-phase stability when the molecule is generated under low-temperature, low-pressure conditions, as demonstrated by the 2024 first detection via mass spectrometry [2].

gas-phase chemistry unimolecular decomposition reaction barriers astrochemistry

Structural Differentiation: Average C-O Bond Length Decreases Across Hydroxymethane Series

Ab initio analysis of the hydroxymethane series reveals a consistent stereoelectronic trend: the average carbon-oxygen bond length decreases progressively from methanol → methanediol → methanetriol [1]. This systematic bond contraction is attributed to lone pair interactions where an oxygen lone pair trans-anti-periplanar to another oxygen shortens and strengthens the C-O' bond while lengthening and weakening the adjacent C-O'' bond. The bond length trend correlates with increasing reactivity toward dehydration and distinguishes methanetriol from its lower homologs at the fundamental structural level.

stereoelectronic effects bond length analysis structural chemistry ab initio calculations

First Experimental Detection (2024): Methanetriol vs. Methanediol Timeline and Methodological Distinction

Methanetriol was first detected experimentally in 2024, whereas its lower homolog methanediol was detected earlier in 2021-2022 [1][2]. The detection of methanetriol required low-temperature (5 K) mixed methanol (CH₃OH) and molecular oxygen (O₂) ices subjected to energetic electron irradiation, followed by sublimation and isomer-selective vacuum ultraviolet (VUV) photoionization reflectron time-of-flight mass spectrometry (Re-ToF-MS) [1]. This experimental approach—specifically designed to circumvent the compound's extreme acid sensitivity and thermodynamic instability—differs fundamentally from methanediol detection protocols, which could tolerate less stringent conditions. The 2-3 year detection lag between homologs reflects the heightened experimental complexity required for methanetriol.

astrochemistry mass spectrometry low-temperature ices photoionization

Validated Research Application Scenarios for Methanetriol Based on Quantitative Evidence


Astrochemical Modeling and Interstellar Ice Simulation

Methanetriol serves as a key intermediate in astrochemical reaction networks, specifically in the sequential hydrogenation and radical-radical recombination pathways that produce methanetetrol (orthocarbonic acid) from carbonic acid in interstellar ice analogs [1]. The 2024 detection in low-temperature (5 K) methanol-oxygen ices subjected to energetic electron irradiation—conditions that mimic galactic cosmic ray processing of interstellar ices—validates its relevance as a transient species in dense molecular clouds [2]. The 193.3 kJ·mol⁻¹ intramolecular dehydration barrier (see Evidence Item 3) supports detectable gas-phase stability under these low-temperature, low-pressure conditions. Research groups studying prebiotic chemistry or complex organic molecule formation in space should prioritize methanetriol detection as a benchmark for validating astrochemical models.

Atmospheric Oxidation Chemistry and Aerosol Formation Studies

Orthocarboxylic acids including methanetriol have been distinguished as vital reactive intermediates in the atmospheric aerosol cycle, where they function as transients in the oxidation chemistry of organic molecules [1][2]. The extreme acid sensitivity (0.4 kJ·mol⁻¹ barrier for acid-catalyzed dehydration; see Evidence Item 2) means that methanetriol's atmospheric lifetime and reaction pathways will be exquisitely sensitive to local pH conditions and aerosol acidity. This property makes methanetriol a unique probe molecule for studying acid-catalyzed processes in atmospheric aerosol chemistry. Researchers investigating secondary organic aerosol (SOA) formation or cloud condensation nuclei chemistry should consider methanetriol and its isomers (hydroxyperoxymethane, hydroxyperoxymethanol) as prototype molecules for modeling polyol oxidation pathways [1].

Fundamental Physical Organic Chemistry: Stereoelectronic Effects and Bonding Theory

Methanetriol represents the critical tri-hydroxylated member of the hydroxymethane series, providing an essential data point for systematic analysis of stereoelectronic effects in tetrahedral species derived from carbonyl groups [1]. The progressive C-O bond length contraction from methanol through methanediol to methanetriol (see Evidence Item 4) serves as an experimental and computational benchmark for theories of anomeric effects, lone pair delocalization, and bond weakening in geminal polyols. Physical organic chemists studying orthoacid stability trends, dehydration mechanisms, or the limits of carbon-oxygen bonding should use methanetriol as the triol reference point between the better-characterized methanediol and the even more elusive methanetetrol.

Spectroscopic Method Development and Benchmarking

The first experimental detection of methanetriol via VUV photoionization reflectron time-of-flight mass spectrometry, combined with isotopic substitution studies and computational predictions of dissociative photoionization pathways, establishes this compound as a rigorous benchmark for developing and validating advanced spectroscopic detection methods [1][2]. Rovibrational analysis of methanetriol and its conformers suggests it should be observable toward several interstellar sources through either its rotational spectrum or vibrational signatures despite its inherent instability [3]. Spectroscopists developing high-sensitivity detection techniques for transient or reactive intermediates should consider methanetriol as a challenging test case due to its documented decomposition pathways and well-characterized energetic profile.

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